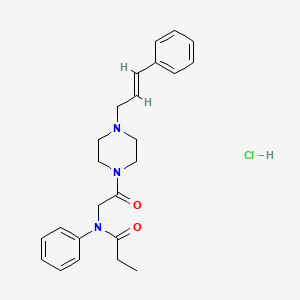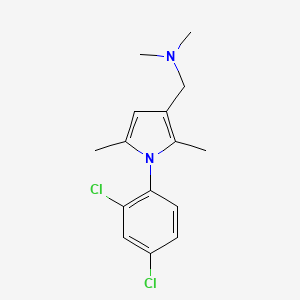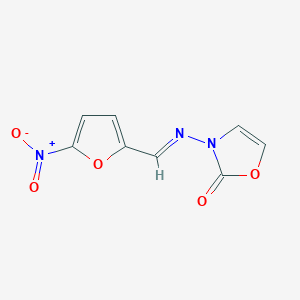
3-(((5-Nitro-2-furyl)methylene)amino)-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitrofurfurylideneamine)-2-oxazolinone, also known by its identifier PJ8W25U0ZC, is a compound with the molecular formula C8H5N3O5 and a molecular weight of 223.14 g/mol . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(5-Nitrofurfurylideneamine)-2-oxazolinone involves the reaction of 5-nitrofurfural with 2-oxazolidinone under specific conditions. The process typically requires a solvent such as ethanol and a catalyst to facilitate the reaction . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrofurfurylideneamine)-2-oxazolinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitroso or other oxidized products .
Scientific Research Applications
3-(5-Nitrofurfurylideneamine)-2-oxazolinone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-Nitrofurfurylideneamine)-2-oxazolinone involves its interaction with bacterial DNA. The compound binds to bacterial DNA, leading to the inhibition of DNA replication and protein synthesis. This antimicrobial action helps in minimizing the development of resistant organisms .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with similar antimicrobial properties.
Furazolidone: A compound with a similar structure and mechanism of action, used in treating bacterial and protozoal infections.
Furaltadone: Another nitrofuran used in veterinary medicine
Uniqueness
3-(5-Nitrofurfurylideneamine)-2-oxazolinone is unique due to its specific structure, which allows it to interact effectively with bacterial DNA. Its stability and effectiveness in various applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
52715-17-0 |
|---|---|
Molecular Formula |
C8H5N3O5 |
Molecular Weight |
223.14 g/mol |
IUPAC Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazol-2-one |
InChI |
InChI=1S/C8H5N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-5H/b9-5+ |
InChI Key |
OEJYWOUVKXLNIN-WEVVVXLNSA-N |
Isomeric SMILES |
C1=COC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
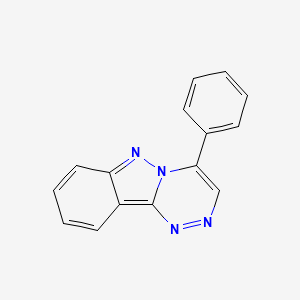
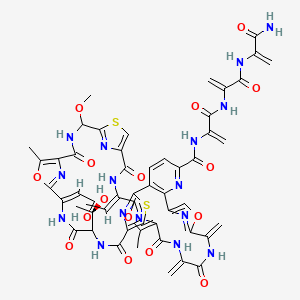

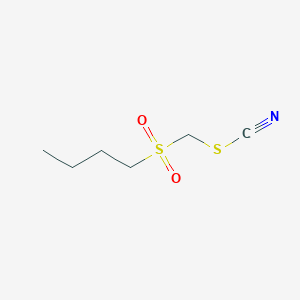
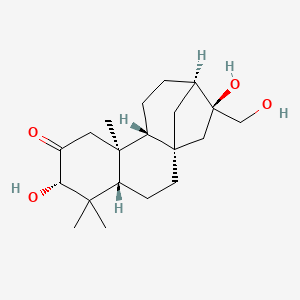

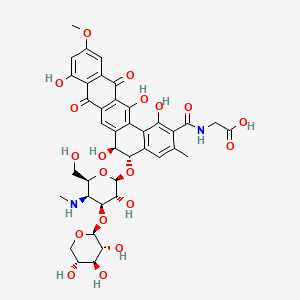
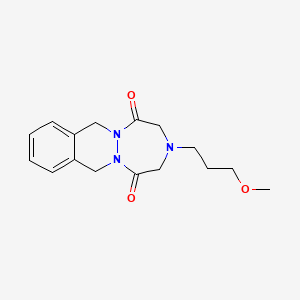
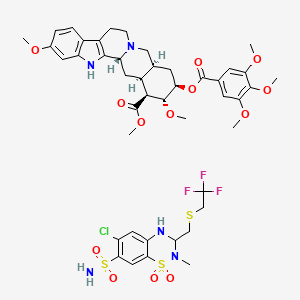
![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
